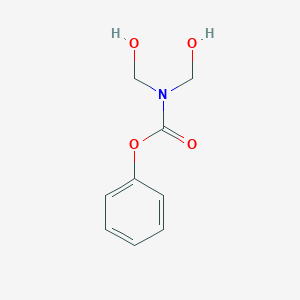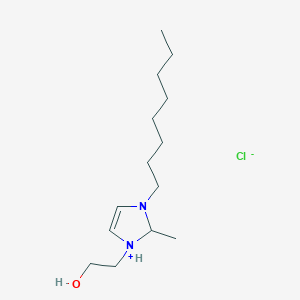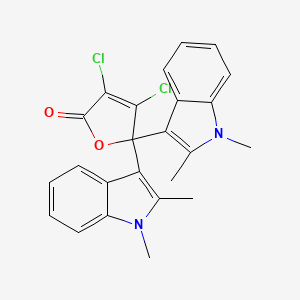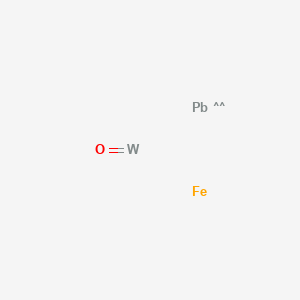
Cycloundec-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloundec-2-en-1-one is an organic compound characterized by a cycloalkene ring with a ketone functional group. This compound is part of the enone family, which includes molecules with both alkene and ketone functionalities. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cycloundec-2-en-1-one can be synthesized through various methods, including:
Aldol Condensation: This method involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which can then be dehydrated to yield the enone.
Claisen Condensation: This reaction involves the condensation of esters with ketones in the presence of a strong base to form β-keto esters, which can be further processed to yield the desired enone.
Industrial Production Methods: Industrial production of this compound typically involves large-scale aldol or Claisen condensations, followed by purification steps such as distillation or recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: Cycloundec-2-en-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding cycloundec-2-en-1-ol.
Substitution: The enone can undergo nucleophilic addition reactions, where nucleophiles add to the carbon-carbon double bond or the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted enones or alcohols, depending on the nucleophile used.
Applications De Recherche Scientifique
Cycloundec-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through aldol and Claisen condensations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: this compound is used in the synthesis of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of cycloundec-2-en-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and metabolism, making it a compound of interest in pharmacological research.
Comparaison Avec Des Composés Similaires
Cycloundec-2-en-1-one can be compared with other similar enones, such as:
Cyclopentenone: A smaller enone with similar reactivity but different physical properties due to its smaller ring size.
Cyclohexenone: Another enone with a six-membered ring, which exhibits different reactivity and applications.
Cycloheptenone: A seven-membered ring enone with distinct chemical properties and uses.
Uniqueness: this compound’s larger ring size imparts unique steric and electronic properties, making it distinct from smaller enones
Propriétés
Numéro CAS |
24593-67-7 |
|---|---|
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
cycloundec-2-en-1-one |
InChI |
InChI=1S/C11H18O/c12-11-9-7-5-3-1-2-4-6-8-10-11/h7,9H,1-6,8,10H2 |
Clé InChI |
GYCVSJRJXSPDOH-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCC(=O)C=CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-{4-[(Pyridin-2-yl)methyl]phenyl}acetamide](/img/structure/B14508619.png)

![1,2,3-Triphenoxy-4-[3-(2,3,4-triphenoxyphenoxy)phenoxy]benzene](/img/structure/B14508627.png)
![[(2-Methoxy-2-phenylethyl)selanyl]benzene](/img/structure/B14508643.png)



![N,N'-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B14508658.png)
![2-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]-9H-fluoren-9-one](/img/structure/B14508659.png)
